1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole
CAS No.: 832688-53-6
Cat. No.: VC16842397
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832688-53-6 |
|---|---|
| Molecular Formula | C18H19N3O |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 2-[5-[(1R)-1-methoxy-1-phenylethyl]-3-methylpyrazol-1-yl]pyridine |
| Standard InChI | InChI=1S/C18H19N3O/c1-14-13-16(21(20-14)17-11-7-8-12-19-17)18(2,22-3)15-9-5-4-6-10-15/h4-13H,1-3H3/t18-/m1/s1 |
| Standard InChI Key | KPLKYLWDFRJKFV-GOSISDBHSA-N |
| Isomeric SMILES | CC1=NN(C(=C1)[C@@](C)(C2=CC=CC=C2)OC)C3=CC=CC=N3 |
| Canonical SMILES | CC1=NN(C(=C1)C(C)(C2=CC=CC=C2)OC)C3=CC=CC=N3 |
Introduction
The compound 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole is a complex organic molecule featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is characterized by its molecular formula and is closely related to another compound with a similar structure, 1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole, which has been studied for its potential biological activities and applications in medicinal chemistry and agrochemicals .
Synthesis and Chemical Transformations
The synthesis of pyrazole derivatives typically involves multi-step organic reactions. For compounds like 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole, synthesis may involve condensation reactions, cycloadditions, or other methods common in heterocyclic chemistry. Chemical transformations of pyrazole derivatives can include alkylation, arylation, and other modifications to explore their reactivity and biological activity.
Biological Activities and Applications
Pyrazole derivatives are known for their diverse biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects . While specific data on 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole is limited, compounds with similar structures have shown potential in medicinal chemistry and agrochemical applications.
| Biological Activity | Example Compounds |
|---|---|
| Antiproliferative | Pyrazole-4-sulfonamide derivatives . |
| Antimicrobial | Pyrazolines and pyrazole-based heterocycles . |
| Anti-inflammatory | 5-Methylpyrazolone. |
Research Findings and Future Directions
Research on pyrazole derivatives often focuses on their synthesis, characterization, and biological evaluation. Techniques such as NMR spectroscopy, FT-IR, and elemental analysis are used to characterize these compounds. Biological evaluations typically involve assays for antiproliferative activity, antimicrobial activity, and other pharmacological effects.
Future research directions for compounds like 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole may include exploring their binding affinity with biological targets and elucidating their mechanisms of action. This could involve computational modeling and in vitro studies to assess their therapeutic potential.
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